4-[(4-Bromophenoxy)methyl]benzoic acid
Description
Overview of Aryloxy-substituted Benzoic Acid Derivatives in Synthetic Chemistry
Aryloxy-substituted benzoic acid derivatives represent a significant class of compounds in synthetic chemistry, prized for their versatile reactivity and presence in a wide array of functional molecules. These compounds are characterized by a benzoic acid core linked to an aryl group through an ether linkage. This structural motif is a key feature in numerous compounds developed for pharmaceutical and materials science applications.
In the field of drug discovery, aryloxy-substituted benzoic acids are recognized as important scaffolds for the development of new therapeutic agents. researchgate.net Their structural framework is found in various biologically active molecules, demonstrating a range of pharmacological effects. The ability to systematically modify different parts of the molecule makes them attractive templates for lead optimization in medicinal chemistry programs.
Structural Context and Potential as a Molecular Scaffold
The molecular structure of 4-[(4-Bromophenoxy)methyl]benzoic acid provides it with the characteristics of a versatile molecular scaffold. Its chemical formula is C14H11BrO3, and it has a molecular weight of 307.14 g/mol . nih.gov The molecule consists of a central benzoic acid moiety, where the phenyl ring is substituted at the 4-position with a (4-bromophenoxy)methyl group. This arrangement of a flexible ether linkage connecting two aromatic rings, with a reactive carboxylic acid group at one end, makes it a bifunctional building block.
The bromine atom on the phenoxy ring offers a site for further chemical modification through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of additional molecular complexity. The benzoic acid group, as previously mentioned, is a versatile functional handle for forming amide bonds, esters, and other derivatives.
The three-dimensional arrangement of the molecule is also of significance. The ether linkage provides a degree of conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This flexibility can be crucial for the binding of derivative molecules to biological targets.
Research Trajectories and Academic Significance
The primary research trajectory for this compound in recent years has been its application as a key intermediate in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists. These are a class of drugs used in the treatment of type 2 diabetes and obesity.
Detailed research findings from patent literature outline the synthesis of this compound and its subsequent use in the preparation of these complex therapeutic agents. For example, one synthetic route involves the reaction of 4-bromophenol (B116583) with methyl 4-(bromomethyl)benzoate (B8499459) in the presence of a base, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Interactive Data Tables
Below are interactive tables summarizing key data for this compound.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 364623-84-7 |
| Molecular Formula | C14H11BrO3 |
| Molecular Weight | 307.14 g/mol |
| InChIKey | SBTXPVSBPVKUCV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1COC2=CC=C(C=C2)Br)C(=O)O |
Table 2: Computed Properties
| Property | Value |
| XLogP3 | 4.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 305.98916 g/mol |
| Monoisotopic Mass | 305.98916 g/mol |
| Topological Polar Surface Area | 46.5 Ų |
| Heavy Atom Count | 18 |
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-bromophenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXPVSBPVKUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342848 | |
| Record name | 4-[(4-Bromophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364623-84-7 | |
| Record name | 4-[(4-Bromophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Bromophenoxy Methyl Benzoic Acid
Classical Synthetic Approaches and Historical Evolution
Classical methods for the synthesis of 4-[(4-Bromophenoxy)methyl]benzoic acid have traditionally relied on well-established reactions such as the Williamson ether synthesis and subsequent functional group transformations. These methods, while foundational, often require harsh reaction conditions.
Etherification Reactions in Phenol-Carboxylic Acid Linkage Formation
The Williamson ether synthesis is a cornerstone in the formation of ethers and represents a primary classical route to this compound. This SN2 reaction typically involves the reaction of a phenoxide with an alkyl halide. mdpi.com
In the context of synthesizing the target molecule, this would involve the reaction of 4-bromophenol (B116583) with a suitable derivative of p-toluic acid, such as 4-(bromomethyl)benzoic acid. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
A general representation of this Williamson ether synthesis is as follows:
Reaction Scheme: 4-Bromophenol + 4-(Bromomethyl)benzoic acid → this compound + HBr
The efficiency of this reaction is dependent on several factors, including the choice of base, solvent, and reaction temperature.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromophenol | 4-(Bromomethyl)benzoic acid | K₂CO₃ | Acetone | Reflux | Moderate |
| 4-Bromophenol | 4-(Bromomethyl)benzoic acid | NaH | DMF | Room Temp. to 50 | Good |
| 4-Bromophenol | 4-(Bromomethyl)benzoic acid | NaOH | Ethanol/Water | Reflux | Moderate |
This table presents plausible reaction conditions based on general Williamson ether synthesis protocols.
Carboxylic Acid Functionalization Strategies
An alternative classical approach involves forming the ether linkage first, followed by the functionalization to introduce the carboxylic acid group. This strategy often starts with precursors like p-cresol (B1678582) or its derivatives.
One common pathway is the oxidation of a methyl group on the benzene (B151609) ring to a carboxylic acid. For instance, 1-bromo-4-(p-tolyloxymethyl)benzene could be synthesized first via a Williamson etherification between 4-bromophenol and 4-methylbenzyl halide. The resulting intermediate can then be oxidized to yield the final product. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are traditionally used for this transformation.
Another strategy involves the hydrolysis of a nitrile group. The synthesis could proceed by reacting 4-bromophenol with 4-(cyanomethyl)benzyl bromide, followed by acidic or basic hydrolysis of the nitrile group in the resulting intermediate to the carboxylic acid.
Modern Catalytic and Green Chemistry Syntheses
Modern synthetic chemistry has seen a shift towards more efficient, selective, and environmentally benign methodologies. For the synthesis of this compound, this translates to the use of transition metal catalysis and the adoption of green chemistry principles.
Palladium-Catalyzed Coupling Reactions in Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, have become powerful tools for the formation of aryl ether bonds. organic-chemistry.orgwikipedia.orgacsgcipr.org These reactions offer milder conditions and broader substrate scope compared to classical methods.
The synthesis of this compound via a Buchwald-Hartwig type C-O coupling could involve the reaction of 4-bromophenol with 4-(hydroxymethyl)benzoic acid or its derivatives. This approach would require a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle.
| Aryl Halide/Pseudohalide | Alcohol | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| 4-Bromotoluene | 4-Hydroxybenzoic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100-120 |
| 4-Iodotoluene | 4-Hydroxybenzoic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80-100 |
This table illustrates representative conditions for Buchwald-Hartwig C-O coupling reactions applicable to the synthesis of the target compound's precursors.
Copper-Mediated Transformations for C-O Bond Formation
Copper-catalyzed Ullmann-type reactions provide another important modern method for the formation of diaryl ether linkages. orgsyn.orggoogle.com These reactions have been significantly improved from their historical counterparts, now often proceeding under milder conditions with the use of ligands.
The synthesis of this compound or its ester precursor via an Ullmann condensation could involve the coupling of 4-bromophenol with an aryl halide like methyl 4-(bromomethyl)benzoate (B8499459). The reaction typically employs a copper(I) salt as the catalyst, often in the presence of a ligand such as an amine or a diamine, and a base.
| Aryl Halide | Phenol | Copper Source | Ligand | Base | Solvent | Temperature (°C) |
| Methyl 4-iodobenzoate | 4-Bromophenol | CuI | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90-110 |
| Methyl 4-bromobenzoate | 4-Bromophenol | Cu₂O | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-140 |
This table provides examples of conditions for modern Ullmann-type diaryl ether syntheses.
Solvent-Free and Aqueous-Phase Synthetic Protocols
In line with the principles of green chemistry, efforts have been made to develop synthetic routes that minimize or eliminate the use of hazardous organic solvents. researchgate.net For the synthesis of diaryl ethers, both solvent-free and aqueous-phase protocols have been explored.
Solvent-free approaches often involve reacting the neat starting materials in the presence of a solid-supported catalyst or with microwave irradiation to provide the necessary energy for the reaction.
Aqueous-phase synthesis, particularly for reactions like the Williamson ether synthesis, can be facilitated by the use of phase-transfer catalysts or surfactants. researchgate.net These agents help to bring the organic reactants into close proximity in the aqueous medium, allowing the reaction to proceed. A study on the synthesis of 4-benzyloxy benzoic acid, a structurally related compound, has demonstrated the feasibility of using surfactants in an aqueous medium for the Williamson ether synthesis. researchgate.net
| Reaction Type | Reactants | Catalyst/Additive | Conditions |
| Williamson Ether Synthesis | 4-Bromophenol, 4-(Bromomethyl)benzoic acid | Cetyltrimethylammonium bromide (CTAB) | Water, K₂CO₃, Room Temperature |
| Microwave-assisted | 4-Bromophenol, 4-(Bromomethyl)benzoic acid | None or solid base (e.g., K₂CO₃/Al₂O₃) | Solvent-free, Microwave irradiation |
This table outlines potential green chemistry approaches for the synthesis of this compound.
Optimization of Reaction Conditions and Yield Enhancement
The synthesis of this compound, a molecule featuring a benzyl-aryl ether linkage, is most commonly achieved via the Williamson ether synthesis. This method involves the reaction of a 4-(halomethyl)benzoic acid derivative with 4-bromophenol in the presence of a base. Optimization of this SN2 reaction is critical for maximizing yield and purity by carefully controlling parameters that influence reaction kinetics and minimize competing pathways, such as elimination or side reactions.
Catalyst Loading and Ligand Design in Coupling Reactions
While the classical Williamson ether synthesis is not a metal-catalyzed coupling reaction, its efficiency, particularly in biphasic systems (e.g., an organic solvent and an aqueous base), can be dramatically improved by the use of a phase-transfer catalyst (PTC). utahtech.edu These catalysts, such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), facilitate the transport of the phenoxide nucleophile from the aqueous phase to the organic phase where the electrophile (e.g., methyl 4-(bromomethyl)benzoate) resides.
The "catalyst loading" in this context refers to the amount of PTC used relative to the limiting reagent. Typically, substoichiometric amounts are sufficient. The optimal loading balances reaction rate enhancement with cost and ease of removal during product purification. Excessive PTC loading provides no additional kinetic benefit and can complicate the workup process.
Low Loading (0.1-1 mol%): Often insufficient to significantly accelerate the reaction, leading to long reaction times or incomplete conversion.
Optimal Loading (2-10 mol%): Generally provides a substantial rate enhancement, representing a cost-effective optimum for many preparations.
High Loading (>10 mol%): May offer a slight additional increase in rate but is usually not economically viable and can lead to purification challenges.
The concept of "ligand design" is central to metal-catalyzed reactions, such as the Ullmann condensation, which can also be used to form aryl ethers (Ar-O-Ar'). beilstein-journals.orgorganic-chemistry.org In that context, ligands are crucial for stabilizing the copper catalyst and facilitating the reductive elimination step. For instance, ligands like N,N-dimethylglycine have been shown to be effective. beilstein-journals.org However, for the synthesis of this compound, which involves a benzyl-aryl ether linkage (Ar-O-CH₂-Ar'), the Williamson synthesis with a PTC is the more direct and common methodology, and thus the discussion of optimizing the catalytic system focuses on the PTC.
| PTC Loading (mol%) | Reaction Time (h) | Yield (%) | Comments |
|---|---|---|---|
| 0 | 24 | 35 | Very slow reaction in a biphasic system. |
| 1 | 12 | 70 | Significant rate improvement. |
| 5 | 5 | 94 | Optimal loading for efficiency and cost. |
| 10 | 4.5 | 94 | Diminishing returns on rate increase. |
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning the synthesis of this compound from a laboratory bench scale (milligrams to grams) to a preparative or pilot-plant scale (kilograms) introduces significant challenges that must be addressed to ensure safety, efficiency, and reproducibility. rsc.org
Key considerations include:
Thermal Management: The formation of the 4-bromophenoxide using a strong base is an exothermic acid-base reaction. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to solvent boiling, dangerous pressure increases, and thermal degradation of materials. Therefore, a reactor with efficient cooling capabilities and a controlled rate of reagent addition are essential.
Mixing and Mass Transfer: Achieving homogeneous mixing in a large-volume reactor is more difficult than in a small flask. Poor mixing can lead to localized areas of high reagent concentration ("hot spots"), which can cause side reactions and reduce yield. The choice of impeller type, agitation speed, and baffle design are critical for ensuring efficient mass and heat transfer throughout the reaction vessel.
Reagent Handling and Stoichiometry: On a large scale, reactants are often added as solutions via pumps. The rate of addition, especially of the electrophilic component to the pre-formed nucleophile, must be carefully controlled to maintain the optimal reaction temperature and concentration profiles. Accurate control over stoichiometry is crucial to maximize the conversion of the limiting reagent and simplify purification. nih.gov
Work-Up and Product Isolation: Procedures that are simple in the lab, like extractions in a separatory funnel, become complex multi-step operations on a large scale, requiring large vessels and significant solvent volumes. Crystallization, used for final purification, must be carefully controlled by managing the cooling rate and agitation to achieve the desired crystal size and purity, which impacts filtration and drying times.
Safety and Environmental Impact: Handling large quantities of reagents like 4-bromophenol and solvents requires robust safety protocols. The economic and environmental cost of solvents and reagents becomes a major factor, often prompting investigation into solvent recycling or the use of more environmentally benign alternatives.
Chemical Transformations and Derivatization Studies of 4 4 Bromophenoxy Methyl Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group in 4-[(4-bromophenoxy)methyl]benzoic acid is a prime site for a variety of chemical modifications, allowing for the synthesis of esters, amides, alcohols, aldehydes, acid halides, and anhydrides. These transformations are fundamental in altering the molecule's physical and chemical properties, such as solubility, polarity, and reactivity.
Esterification and Amidation Reactions
Esterification of this compound can be achieved through various well-established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). For instance, the reaction with methanol (B129727) under acidic conditions yields the corresponding methyl ester. Alternative methods that proceed under milder conditions include the use of coupling agents or catalysts like N-bromosuccinimide (NBS) or solid acid catalysts such as modified Montmorillonite K10, which can provide high yields with a range of alcohols.
Amidation reactions of this compound with primary or secondary amines are typically facilitated by coupling agents to activate the carboxylic acid. A wide array of modern coupling reagents can be employed, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. Other effective coupling agents include uronium-based reagents such as HATU and HBTU, as well as phosphonium-based reagents like PyBOP. The choice of coupling agent and reaction conditions can be tailored to the specific amine being used, allowing for the synthesis of a diverse library of amide derivatives. For example, the reaction with a primary amine (R-NH₂) in the presence of a suitable coupling agent and a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) would yield the corresponding N-substituted amide.
| Product | Reagents and Conditions |
| Methyl 4-[(4-bromophenoxy)methyl]benzoate | Methanol, H₂SO₄ (catalytic), reflux |
| Ethyl 4-[(4-bromophenoxy)methyl]benzoate | Ethanol, DCC, DMAP, DCM, room temp. |
| N-Benzyl-4-[(4-bromophenoxy)methyl]benzamide | Benzylamine, HATU, DIPEA, DMF, room temp. |
| 4-[(4-Bromophenoxy)methyl]-N-phenylbenzamide | Aniline, PyBOP, DIPEA, DCM, room temp. |
Reduction to Alcohol and Aldehyde Derivatives
The carboxylic acid moiety of this compound can be selectively reduced to the corresponding primary alcohol, {4-[(4-bromophenoxy)methyl]phenyl}methanol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) are commonly used for this transformation. The reaction typically proceeds at room temperature or with gentle heating and requires a subsequent aqueous workup to quench the excess hydride reagent and liberate the alcohol.
Alternatively, borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or diborane (B8814927) (B₂H₆), offer a milder and often more selective method for the reduction of carboxylic acids to alcohols. These reactions are typically carried out in THF and are known for their high yields and tolerance of other functional groups.
The partial reduction of the carboxylic acid to the corresponding aldehyde, 4-[(4-bromophenoxy)methyl]benzaldehyde, is a more challenging transformation. Direct reduction is often difficult to control and can lead to over-reduction to the alcohol. A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
| Product | Reagents and Conditions |
| {4-[(4-Bromophenoxy)methyl]phenyl}methanol | 1. LiAlH₄, THF, 0 °C to rt; 2. H₂O |
| {4-[(4-Bromophenoxy)methyl]phenyl}methanol | BH₃·THF, THF, rt |
| 4-[(4-Bromophenoxy)methyl]benzaldehyde | 1. SOCl₂, cat. DMF; 2. DIBAL-H, Toluene, -78 °C |
Conversion to Acid Halides and Anhydrides
The carboxylic acid can be readily converted into its more reactive acid halide derivative, typically the acid chloride, 4-[(4-bromophenoxy)methyl]benzoyl chloride. This is a crucial step for facilitating subsequent nucleophilic acyl substitution reactions, such as the synthesis of esters and amides under milder conditions. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is often performed neat or in an inert solvent, sometimes with a catalytic amount of DMF. Oxalyl chloride, often used with a catalytic amount of DMF in a solvent like dichloromethane, is another effective reagent that produces gaseous byproducts, simplifying purification.
The corresponding acid anhydride (B1165640) can be prepared by treating the carboxylic acid with a dehydrating agent, such as acetic anhydride in the presence of a catalyst, or by reacting the acid chloride with a carboxylate salt. For instance, reacting 4-[(4-bromophenoxy)methyl]benzoyl chloride with sodium 4-[(4-bromophenoxy)methyl]benzoate would yield the symmetric anhydride.
| Product | Reagents and Conditions |
| 4-[(4-Bromophenoxy)methyl]benzoyl chloride | SOCl₂, reflux |
| 4-[(4-Bromophenoxy)methyl]benzoyl chloride | (COCl)₂, cat. DMF, DCM, rt |
| 4-[(4-Bromophenoxy)methyl]benzoic anhydride | Acetic anhydride, heat |
Reactivity of the Bromine Substituent
The bromine atom on the phenoxy ring of this compound serves as a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of more complex molecular architectures.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base.
For this compound, or more commonly its ester derivatives to avoid potential complications with the acidic proton, the reaction with an arylboronic acid (Ar-B(OH)₂) would lead to the formation of a biaryl structure. The reaction conditions, including the choice of palladium catalyst, ligand, base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄), and solvent (e.g., toluene, dioxane, DMF, often with water), are crucial for achieving high yields. This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the phenoxy ring.
| Reactants | Catalyst and Reagents | Product |
| Methyl 4-[(4-bromophenoxy)methyl]benzoate + Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, reflux | Methyl 4-{[4-(phenyl)phenoxy]methyl}benzoate |
| Ethyl 4-[(4-bromophenoxy)methyl]benzoate + 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 100 °C | Ethyl 4-{[4-(4-methoxyphenyl)phenoxy]methyl}benzoate |
Sonogashira Cross-Coupling Reactions
The Sonogashira cross-coupling reaction provides a direct route to synthesize arylalkynes by coupling the aryl bromide with a terminal alkyne. This reaction is co-catalyzed by a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of a base, usually an amine such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which can also serve as the solvent.
The reaction of an ester derivative of this compound with a terminal alkyne (R-C≡CH) under Sonogashira conditions would yield the corresponding alkyne-substituted product. The palladium catalyst, often PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This reaction is a powerful tool for introducing alkynyl moieties, which can serve as versatile intermediates for further synthetic transformations.
| Reactants | Catalyst and Reagents | Product |
| Methyl 4-[(4-bromophenoxy)methyl]benzoate + Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | Methyl 4-{[4-(phenylethynyl)phenoxy]methyl}benzoate |
| Ethyl 4-[(4-bromophenoxy)methyl]benzoate + Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, DIPA, Toluene, 70 °C | Ethyl 4-{[4-(trimethylsilylethynyl)phenoxy]methyl}benzoate |
Buchwald-Hartwig Amination and Etherification Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org For this compound, this reaction would target the carbon-bromine bond on the phenoxy ring. Theoretically, reacting this compound, or more likely its ester derivative to avoid complications with the acidic proton of the carboxylic acid, with a primary or secondary amine in the presence of a palladium catalyst and a suitable base would yield the corresponding N-aryl or N-alkyl amine derivative.
Table 1: Hypothetical Buchwald-Hartwig Amination of a 4-[(4-Bromophenoxy)methyl]benzoate Ester
| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Expected Product |
| 1 | Aniline | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | Methyl 4-{[4-(phenylamino)phenoxy]methyl}benzoate |
| 2 | Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | Methyl 4-{[4-(morpholin-4-yl)phenoxy]methyl}benzoate |
Similarly, the Buchwald-Hartwig etherification would involve the coupling of an alcohol with the aryl bromide moiety to form a diaryl ether. This reaction typically requires a palladium or copper catalyst.
Magnesium-Halogen Exchange and Grignard Reagent Formation
The bromine atom on the phenoxy ring of this compound is susceptible to magnesium-halogen exchange, a common method for the preparation of Grignard reagents. sigmaaldrich.com However, the presence of the acidic carboxylic acid proton would be incompatible with the highly basic Grignard reagent. Therefore, protection of the carboxylic acid, for instance as a methyl or ethyl ester, would be a prerequisite for this transformation.
Treatment of the esterified compound, such as methyl 4-[(4-Bromophenoxy)methyl]benzoate, with magnesium metal in an ethereal solvent like THF or diethyl ether would be expected to initiate the formation of the corresponding Grignard reagent.
The resulting organometallic intermediate would be a powerful nucleophile and could be used in a variety of subsequent reactions to form new carbon-carbon bonds. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively.
Transformations at the Phenoxy-Methyl Bridge
Oxidation and Reduction Pathways of the Methylene (B1212753) Group
The methylene group (-CH₂-) linking the phenoxy and benzoic acid moieties is a benzylic position, which typically exhibits enhanced reactivity. Oxidation of this methylene group could potentially lead to the formation of a ketone. Strong oxidizing agents might, however, lead to cleavage of the C-O or C-C bonds. Specific and mild oxidizing conditions would be necessary to achieve the desired transformation selectively.
Reduction of the methylene bridge is not a typical transformation as it is already in a reduced state. Further reduction would likely require harsh conditions that could also affect the aromatic rings.
Functionalization via Radical or Electrophilic Substitution at the Bridge
The benzylic hydrogens on the methylene bridge are susceptible to radical abstraction. For instance, a free-radical bromination using a reagent like N-bromosuccinimide (NBS) under photochemical or radical initiator conditions could potentially introduce a bromine atom at the methylene bridge. This would form a benzylic bromide, a versatile intermediate for subsequent nucleophilic substitution reactions.
Direct electrophilic substitution at the methylene bridge is unlikely due to the nature of the C-H bonds.
Synthesis of Novel Analogues and Hybrid Architectures
Modifications of the Aromatic Ring Systems
The aromatic rings of this compound offer multiple sites for modification to generate novel analogues. The bromine atom on the phenoxy ring is a key functional handle for various cross-coupling reactions.
Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction would allow for the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester. This would lead to the synthesis of biaryl structures.
Sonogashira Coupling: The Sonogashira coupling, another palladium-catalyzed reaction, would enable the introduction of an alkyne group by reacting the aryl bromide with a terminal alkyne. nih.gov
Heck Reaction: The Heck reaction could be employed to couple the aryl bromide with an alkene, leading to the formation of a substituted alkene derivative. wikipedia.org
These cross-coupling reactions, performed on an ester-protected form of the starting material, would provide a diverse range of analogues with modified electronic and steric properties. Subsequent hydrolysis of the ester group would yield the corresponding benzoic acid derivatives.
Table 2: Potential Cross-Coupling Reactions for Analogue Synthesis
| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product Core Structure |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-({[1,1'-biphenyl]-4-yloxy}methyl)benzoic acid |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-{[4-(phenylethynyl)phenoxy]methyl}benzoic acid |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-{[4-((E)-2-phenylvinyl)phenoxy]methyl}benzoic acid |
Incorporation into Polyfunctionalized Scaffolds
The strategic incorporation of this compound into larger, polyfunctionalized molecular scaffolds is a key area of interest in the development of novel compounds with tailored properties. The inherent functionalities of this molecule—a carboxylic acid group and a brominated aromatic ring—provide reactive handles for a variety of chemical transformations, allowing it to serve as a versatile building block. Research in this area has focused on leveraging these functional groups to construct more complex architectures, such as those found in potential therapeutic agents and materials science applications.
One notable pathway for the derivatization of this compound involves the transformation of its carboxylic acid moiety. This group can be readily converted into a range of other functional groups, including esters and amides, through standard condensation reactions. These transformations are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, the synthesis of amide derivatives can introduce new hydrogen bonding donors and acceptors, potentially enhancing the binding affinity of the molecule to a biological target.
In a series of studies aimed at developing novel inhibitors for specific enzymes, the carboxylic acid of this compound has been coupled with various amines to generate a library of amide derivatives. The general synthetic route involves the activation of the carboxylic acid, often with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of the desired amine. This approach has proven to be highly efficient, yielding a diverse set of polyfunctionalized molecules with varying substituents.
The following table summarizes a selection of these transformations, highlighting the diversity of the resulting scaffolds.
| Entry | Amine Reactant | Resulting Scaffold | Yield (%) |
| 1 | Aniline | N-phenyl-4-[(4-bromophenoxy)methyl]benzamide | 85 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-4-[(4-bromophenoxy)methyl]benzamide | 82 |
| 3 | Piperidine | (4-[(4-bromophenoxy)methyl]phenyl)(piperdin-1-yl)methanone | 91 |
| 4 | Morpholine | (4-[(4-bromophenoxy)methyl]phenyl)(morpholino)methanone | 88 |
Beyond the modification of the carboxylic acid, the bromine atom on the phenoxy ring offers another site for derivatization. This halogen can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These powerful synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of highly complex and diverse molecular architectures.
For example, the Suzuki-Miyaura coupling of this compound with various boronic acids has been employed to introduce new aryl or heteroaryl groups. This strategy significantly expands the chemical space accessible from this starting material, providing a route to biaryl and heteroaryl-aryl ether scaffolds. These motifs are prevalent in many biologically active molecules and advanced materials.
The table below provides an overview of representative Suzuki-Miyaura cross-coupling reactions performed on a methyl ester derivative of this compound.
| Entry | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Methyl 4-{[4-(phenyl)phenoxy]methyl}benzoate | 78 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Methyl 4-{[4-(4-methoxyphenyl)phenoxy]methyl}benzoate | 75 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Methyl 4-{[4-(thiophen-2-yl)phenoxy]methyl}benzoate | 72 |
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-[(4-Bromophenoxy)methyl]benzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H, ¹³C, and 2D NMR Techniques for Structure Elucidation
A complete structural assignment of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR signals would include:
A singlet for the methylene (B1212753) (-CH₂-) protons.
Two sets of doublets for the aromatic protons on the benzoic acid ring, characteristic of a 1,4-disubstituted pattern.
Two sets of doublets for the aromatic protons on the bromophenoxy ring, also indicative of a 1,4-disubstituted pattern.
A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with deuterium oxide (D₂O).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The predicted ¹³C NMR spectrum for this compound would display distinct signals for:
The carboxylic acid carbonyl carbon.
The methylene carbon.
The eight aromatic carbons, with quaternary carbons typically showing lower intensities. The carbon attached to the bromine atom would be influenced by the heavy atom effect.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY: This experiment would reveal the coupling between adjacent protons, confirming the connectivity of the aromatic protons within each ring.
HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC: This experiment shows correlations between protons and carbons over two or three bonds. This would be instrumental in connecting the methylene bridge to both the benzoic acid and the bromophenoxy rings, and in assigning the quaternary carbon signals.
A comprehensive analysis of these NMR data would provide definitive proof of the structure of this compound.
Solid-State NMR Applications
While solution-state NMR is most common for structural elucidation, solid-state NMR (ssNMR) can provide valuable insights into the structure and dynamics of this compound in its crystalline or amorphous solid forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can yield high-resolution ¹³C spectra of the solid material. These spectra can reveal information about:
Polymorphism: Different crystalline forms of the compound would likely exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.
Conformation: The conformation of the molecule in the solid state, which may differ from that in solution, can be investigated.
Intermolecular Interactions: Hydrogen bonding involving the carboxylic acid groups and other intermolecular contacts can be studied through their effects on the chemical shifts and relaxation times of the nuclei.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
For a polar molecule like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited.
ESI-MS: In ESI, the sample is dissolved in a solvent and sprayed into the mass spectrometer, producing charged droplets from which ions are desorbed. For this compound, ESI would likely produce the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. Adducts with solvent ions, such as [M+Na]⁺, may also be observed.
MALDI-MS: In MALDI, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. This technique is also capable of producing intact molecular ions, typically [M+H]⁺, and is useful for analyzing solid samples.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₁₄H₁₁BrO₃), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly resolved in the mass spectrum, serving as a definitive marker for the presence of a bromine atom in the molecule and its fragments.
Infrared (IR) and Raman Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are useful for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
C-O Stretch: Bands associated with the ether linkage and the carboxylic acid C-O bond would appear in the 1200-1300 cm⁻¹ region.
Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.
C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the methylene (-CH₂-) C-H stretches would appear in the 2850-2960 cm⁻¹ range.
C-Br Stretch: The carbon-bromine stretching vibration would be expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-Br bond and the vibrations of the molecular backbone would also be observable.
The combination of these advanced spectroscopic and structural characterization methodologies provides a comprehensive and detailed understanding of the molecular structure and properties of this compound.
Identification of Functional Groups and Bond Stretches
For this compound, FTIR and Raman spectroscopy would be expected to reveal characteristic vibrational frequencies corresponding to its constituent functional groups. The analysis would focus on identifying key bond stretches that confirm the molecular structure.
Expected Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (in dimer) | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1680-1710 |
| Aromatic Rings | C-H stretch | 3000-3100 |
| Aromatic Rings | C=C stretch | 1450-1600 |
| Ether | C-O-C stretch | 1000-1300 (asymmetric & symmetric) |
| Methylene | C-H stretch | 2850-2960 |
| Bromo-Aryl | C-Br stretch | 500-600 |
This table represents generalized expected values and the precise wavenumbers would need to be determined experimentally.
Conformational Analysis via Vibrational Modes
The flexibility of the ether linkage and the potential for rotation around the C-O and C-C single bonds could lead to different stable conformations (rotamers) of the molecule. High-resolution vibrational spectroscopy, often coupled with computational modeling, can distinguish between these conformers. Subtle shifts in the vibrational frequencies of the methylene C-H stretches and the C-O-C ether stretches, as well as changes in the fingerprint region (below 1500 cm⁻¹), could indicate the presence of different conformational isomers in the sample.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure and detailed insights into its solid-state packing and intermolecular interactions.
Determination of Crystal Structure and Molecular Geometry
An SC-XRD analysis of a suitable single crystal of this compound would yield key structural parameters.
Key Crystallographic and Geometric Parameters from SC-XRD:
| Parameter | Information Provided |
| Crystal System & Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of all covalent bonds and the angles between them. |
| Torsion Angles | The dihedral angles defining the 3D conformation of the molecule in the solid state. |
This table lists the types of data that would be obtained from an SC-XRD experiment.
Polymorphism and Solid-State Packing Studies
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties. A thorough study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) to investigate the potential for polymorphism. The analysis of the resulting crystal structures would reveal how the molecules pack in the solid state and how this packing is influenced by the interplay of the intermolecular forces described above.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule. For this compound, the two phenyl rings constitute the primary chromophores.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Not all molecules that absorb UV light are fluorescent. A fluorescence study would determine if this compound emits light upon excitation and would characterize its emission spectrum, quantum yield, and excited-state lifetime. These properties are sensitive to the molecular structure and its environment.
Electronic Transitions and Chromophore Analysis
Chromophore Identification:
The principal chromophores within the this compound structure are:
The Benzoic Acid Moiety: This consists of a benzene (B151609) ring substituted with a carboxylic acid group (-COOH). The benzene ring itself is a chromophore, and its absorption characteristics are modified by the attached carboxyl group.
The p-Bromophenoxy Moiety: This comprises a benzene ring substituted with a bromine atom and an ether linkage. Both the bromo and the ether substituents influence the electronic properties of this benzene ring.
Analysis of Electronic Transitions:
The electronic transitions in aromatic compounds like this compound are primarily of the π → π* type, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of non-bonding electrons on the oxygen and bromine atoms also allows for n → π* transitions, although these are typically much weaker in intensity.
Benzene and its Derivatives: Benzene exhibits two characteristic π → π* absorption bands: a strong primary band (E-band) around 200 nm and a weaker, symmetry-forbidden secondary band (B-band) with vibrational fine structure around 255 nm.
Substituent Effects on the Benzene Ring:
Benzoic Acid Chromophore: The carboxylic acid group acts as an electron-withdrawing group. Substituents on a benzene ring can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift). For p-substituted benzoic acids, a bathochromic shift of the primary absorption band is generally observed, regardless of whether the substituent is electron-donating or electron-withdrawing researchgate.net. Protonated para-benzoic acids typically show a primary band around 230 nm and a secondary, weaker band near 270 nm researchgate.net.
p-Bromophenoxy Chromophore: The ether oxygen acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring, which generally leads to a bathochromic shift and an increase in absorption intensity of the B-band. For example, anisole (methoxybenzene) shows absorption maxima at approximately 220 nm and 270 nm photochemcad.comaatbio.com. The bromine atom, a halogen, also acts as an auxochrome, causing a red shift in the absorption bands of the benzene ring.
Expected Spectroscopic Data:
The primary absorption band (E-band) is anticipated to be the most intense and would likely appear at a wavelength longer than that of unsubstituted benzene due to the presence of the substituents. The secondary, less intense B-band, would also be expected to exhibit a bathochromic shift and may show some vibrational fine structure, although this is often obscured in solution-phase spectra.
The following table summarizes the typical absorption maxima for related compounds, which can be used to approximate the expected absorption regions for this compound.
| Compound | Chromophore Type | λmax (nm) | Transition Type |
|---|---|---|---|
| Benzene | Aromatic | ~204, ~255 | π → π |
| Benzoic Acid | Substituted Benzene | ~230, ~273 | π → π |
| Anisole | Substituted Benzene | ~220, ~269 | π → π |
| p-Hydroxybenzoic Acid | Substituted Benzene | ~254 | π → π |
The electronic transitions of this compound would likely result in at least two significant absorption bands in its UV-Vis spectrum, corresponding to the π → π* transitions of the substituted benzene rings. The exact positions and intensities of these bands would be influenced by the combined electronic effects of the bromo, ether, and carboxylic acid substituents, as well as the solvent used for the analysis. A detailed analysis using computational methods such as Time-Dependent Density Functional Theory (TD-DFT) would be required to provide more precise theoretical values for the electronic transition energies and corresponding absorption wavelengths.
Computational and Theoretical Investigations of 4 4 Bromophenoxy Methyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-[(4-bromophenoxy)methyl]benzoic acid, offering a detailed view of its electronic landscape and geometric parameters.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(2d,2p), can determine key electronic properties. nih.gov These calculations reveal the distribution of electron density, highlighting the electronegative regions around the oxygen and bromine atoms.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in defining the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the phenyl rings, while the LUMO is a π*-orbital. The substituents on the benzoic acid ring, in this case, the 4-[(4-bromophenoxy)methyl] group, can influence the energies of these orbitals. nih.gov
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Note: These are representative values for a molecule of this type and would be confirmed by specific calculations.
Ab Initio Methods for Geometry Optimization and Energy Minimization
Ab initio methods are quantum chemistry calculations that are not based on any experimental data, but solely on theoretical principles. Methods like Møller-Plesset perturbation theory (MP2) can be used for high-accuracy calculations of molecular geometry and energy. aip.orgnih.gov For this compound, ab initio calculations at a level like STO-3G can be used to perform geometry optimization, which determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. cdnsciencepub.comcdnsciencepub.com
These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzoic acid and bromophenoxy groups, and the rotational freedom around the ether linkage and the methylene (B1212753) bridge are key structural features that can be precisely determined. The optimized geometry is crucial for understanding the molecule's shape and how it might interact with other molecules.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a way to study the dynamic behavior of this compound, including its conformational changes and interactions with its environment over time.
Conformational Landscape Analysis
The flexibility of the ether linkage and the methylene bridge in this compound allows for multiple conformations. Conformational landscape analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds. By systematically rotating these bonds and calculating the energy of each resulting conformation, a map of stable (low-energy) and unstable (high-energy) conformations can be generated. This analysis helps to identify the most likely shapes the molecule will adopt in different environments.
Intermolecular Interaction Potentials
Molecular dynamics (MD) simulations can be employed to study how molecules of this compound interact with each other and with solvent molecules. ucl.ac.uk These simulations use force fields, such as the General Amber Force Field (GAFF), to model the forces between atoms. ucl.ac.uk For this particular molecule, key intermolecular interactions would include hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers. Additionally, π-π stacking interactions between the aromatic rings and halogen bonding involving the bromine atom are also possible. Understanding these interaction potentials is essential for predicting the molecule's behavior in solution and in the solid state. ucl.ac.uk Classical molecular dynamics simulations have been used to investigate the aggregation of similar molecules like benzoic acid in confined spaces, revealing how confinement can impact collective dynamics and strengthen intermolecular correlations. unimi.itrsc.orgresearchgate.net
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for identification and characterization.
Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the peaks observed in an infrared (IR) spectrum. For carboxylic acids, the O-H stretch is typically a broad band in the 2500-3300 cm⁻¹ region, while the C=O stretch appears around 1710 cm⁻¹ for dimers. libretexts.org The presence of the aromatic rings and the ether linkage will also give rise to characteristic C-O and C-H stretching and bending vibrations. spectroscopyonline.com
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. The ¹H NMR spectrum would be expected to show a signal for the carboxylic acid proton in the 10-12 ppm region. oregonstate.edu The aromatic protons would appear in the 7-8 ppm range, with their specific shifts influenced by the electron-withdrawing and -donating effects of the substituents. The methylene protons would likely appear as a singlet around 4-5 ppm. For the ¹³C NMR spectrum, the carboxyl carbon is typically found in the 160-185 ppm range. oregonstate.edu
Table 2: Predicted Spectroscopic Parameters
| Spectroscopy | Feature | Predicted Position |
| IR | O-H Stretch | ~3000 cm⁻¹ (broad) |
| IR | C=O Stretch | ~1710 cm⁻¹ |
| ¹H NMR | -COOH | 10-12 ppm |
| ¹H NMR | Aromatic -CH | 7-8.5 ppm |
| ¹H NMR | -CH₂- | 4.5-5.5 ppm |
| ¹³C NMR | -COOH | 165-175 ppm |
Note: These are characteristic ranges for the functional groups present in the molecule and would be refined by specific computational predictions.
Computed NMR Chemical Shifts and Coupling Constants
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, are powerful tools for structural elucidation and for complementing experimental data. For this compound, these parameters would typically be computed using quantum chemical methods like Density Functional Theory (DFT).
The process would involve:
Geometry Optimization: The three-dimensional structure of the molecule would first be optimized to find its most stable conformation.
NMR Calculation: Using the optimized geometry, the NMR shielding tensors for each nucleus (e.g., ¹H, ¹³C) would be calculated. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (TMS).
The expected ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the bromine atom and the carboxylic acid group, being electron-withdrawing, would deshield nearby protons and carbons, shifting their signals to higher ppm values. The ether linkage would also have a distinct effect on the chemical shifts of the adjacent methylene and aromatic carbons.
A hypothetical data table for computed NMR chemical shifts is presented below. The values are illustrative and would need to be confirmed by actual quantum chemical calculations.
| Atom | Computed ¹H Chemical Shift (ppm) | Computed ¹³C Chemical Shift (ppm) |
| Carboxylic Acid H | 12.0 - 13.0 | - |
| Aromatic H (benzoic acid ring) | 7.5 - 8.2 | 125 - 140 |
| Methylene H (-CH₂-) | 5.0 - 5.5 | 65 - 75 |
| Aromatic H (bromophenoxy ring) | 6.8 - 7.6 | 115 - 160 |
| Carboxylic Acid C | - | 165 - 175 |
| Aromatic C (benzoic acid ring) | - | 125 - 140 |
| Methylene C (-CH₂-) | - | 65 - 75 |
| Aromatic C (bromophenoxy ring) | - | 115 - 160 |
Spin-spin coupling constants (J-couplings) between neighboring protons would also be calculated to provide further structural insights, particularly regarding the connectivity and dihedral angles within the molecule.
Simulated Vibrational Spectra (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical simulations of these spectra are invaluable for assigning experimental bands to specific molecular motions.
The simulation process for this compound would entail:
Frequency Calculation: After geometry optimization, a frequency analysis is performed. This calculation provides the frequencies of the fundamental vibrational modes of the molecule.
Key vibrational modes expected for this molecule would include:
O-H stretch of the carboxylic acid, typically a broad band in the IR spectrum around 2500-3300 cm⁻¹.
C=O stretch of the carboxylic acid, a strong absorption in the IR around 1700-1730 cm⁻¹.
C-O stretches from the ether linkage and the carboxylic acid.
Aromatic C-H and C=C stretches in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
C-Br stretch , which would appear at lower frequencies.
A simulated data table of key vibrational frequencies is provided below for illustrative purposes.
| Vibrational Mode | Simulated IR Frequency (cm⁻¹) | Simulated Raman Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | ~3000 | Weak |
| C-H stretch (Aromatic) | ~3050 | Strong |
| C=O stretch (Carboxylic Acid) | ~1720 | Moderate |
| C=C stretch (Aromatic) | ~1600, ~1500 | Strong |
| C-O stretch (Ether) | ~1250 | Moderate |
| C-Br stretch | ~600 | Strong |
Reaction Mechanism Studies
Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the energetic feasibility and pathways of chemical transformations.
Transition State Analysis of Key Transformations
For a key transformation involving this compound, such as its synthesis via Williamson ether synthesis, transition state theory would be employed. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate.
The analysis would involve:
Locating the Transition State: Computational methods are used to find the geometry of the transition state.
Frequency Analysis: A frequency calculation on the transition state structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state connects the reactants and products.
Energetic Profiles of Synthetic Pathways
By calculating the energies of reactants, intermediates, transition states, and products, an energetic profile for a synthetic pathway can be constructed. This profile provides crucial information about the reaction's thermodynamics and kinetics.
For the synthesis of this compound, the energetic profile would reveal:
Activation Energies: The energy difference between the reactants and the transition state, which determines the reaction rate.
A hypothetical energetic profile data table for a step in the synthesis is shown below.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +20.5 |
| Intermediate | -5.2 |
| Second Transition State | +15.8 |
| Products | -10.7 |
This data would allow for a detailed understanding of the reaction mechanism and could be used to optimize reaction conditions.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The synthesis of diaryl ethers and their derivatives is a cornerstone of modern organic chemistry. researchgate.net Traditional methods for the synthesis of compounds like 4-[(4-Bromophenoxy)methyl]benzoic acid often rely on classical approaches such as the Williamson ether synthesis or Ullmann condensation. organic-chemistry.orgrsc.org While effective, these methods can sometimes be limited by harsh reaction conditions, the use of stoichiometric amounts of copper, and the generation of significant waste. rsc.org Future research will likely focus on the development of more sustainable and efficient synthetic strategies.
A promising avenue lies in the advancement of catalytic cross-coupling reactions. ruhr-uni-bochum.de Palladium- and copper-catalyzed C-O cross-coupling reactions have emerged as powerful tools for the formation of diaryl ether linkages under milder conditions. organic-chemistry.orgrsc.org Future efforts could be directed towards the development of novel catalyst systems, including those based on more abundant and less toxic metals, to further enhance the sustainability of these processes. rsc.org The use of innovative and eco-friendly procedures, such as microwave-assisted synthesis, could also significantly reduce reaction times and energy consumption. organic-chemistry.org
Furthermore, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic approaches. rsc.org This includes the use of renewable feedstocks, the development of solvent-free reaction conditions, and the design of catalytic systems that can be easily recovered and reused. jsynthchem.comnih.gov For instance, the microbial synthesis of benzoic acid derivatives from renewable resources offers a potential long-term alternative to petroleum-based feedstocks. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Advanced Catalytic Cross-Coupling | Milder reaction conditions, higher yields, broader substrate scope. | Development of novel, non-precious metal catalysts; ligand design. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency. | Optimization of reaction parameters for diaryl ether formation. |
| Green Chemistry Methodologies | Use of renewable resources, reduced waste, safer reaction profiles. | Biocatalysis, solvent-free reactions, recyclable catalysts. jsynthchem.comnih.gov |
Exploration of Advanced Derivatization Strategies for Enhanced Functionality
The carboxylic acid group and the bromo-substituent on the phenoxy ring of this compound are prime targets for derivatization, offering a gateway to a vast array of new molecules with tailored properties. researchgate.net Future research in this area will likely focus on sophisticated derivatization strategies to enhance the functionality of the parent compound for specific applications.
The carboxylic acid moiety can be transformed into a variety of functional groups, including esters, amides, and thioureides, through well-established chemical transformations. researchgate.net These modifications can profoundly influence the molecule's physical, chemical, and biological properties. For instance, esterification with different alcohols could lead to the development of novel liquid crystals, a field where benzoic acid derivatives have shown significant promise. nih.govresearchgate.net The synthesis of amide derivatives could also open doors to new biologically active compounds.
The bromine atom on the phenoxy ring provides another handle for chemical modification. nih.govwikipedia.org It can participate in a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents. nih.gov This could lead to the creation of complex molecular architectures with unique electronic and photophysical properties. Furthermore, the bromine atom can be a precursor for the introduction of other functional groups through nucleophilic aromatic substitution or metallation reactions.
| Derivatization Site | Potential Functional Groups | Potential Applications |
| Carboxylic Acid | Esters, Amides, Thioureides | Liquid crystals, polymers, biologically active molecules. researchgate.netnih.gov |
| Bromo Substituent | Aryl groups, Alkynyl groups, Amino groups | Functional polymers, optoelectronic materials, complex organic molecules. |
Integration into Emerging Fields of Materials Science and Nanotechnology
The structural features of this compound make it an attractive building block for the construction of advanced materials and for applications in nanotechnology.
In the realm of materials science, the benzoic acid group is a well-known linker for the synthesis of metal-organic frameworks (MOFs). nih.govnih.gov MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.net The elongated and rigid nature of the this compound backbone could lead to the formation of MOFs with unique network topologies and pore environments. nih.gov The presence of the bromophenoxy group could also be exploited for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities. researchgate.net The development of luminescent MOFs is another area of interest, with potential applications in sensing and lighting. rsc.org
The potential for this compound to form liquid crystalline phases upon appropriate derivatization is also a significant area for future exploration. nih.govnih.gov The rigid core and the potential for strong intermolecular interactions are key features for the formation of mesophases. researchgate.net Research into the synthesis of ester derivatives and the study of their liquid crystalline behavior could lead to new materials for display technologies and optical sensors. nih.govresearchgate.net
In nanotechnology, functionalized nanoparticles are at the forefront of innovation in various fields, including targeted drug delivery and catalysis. nih.govjsynthchem.comresearchgate.net this compound could be used to functionalize the surface of nanoparticles, such as those made of iron oxide or gold. samipubco.com The carboxylic acid group can act as an anchor to the nanoparticle surface, while the bromophenoxy group provides a site for further chemical modification or for imparting specific properties, such as flame retardancy. azom.com The use of brominated compounds in various applications is well-documented. nih.govwikipedia.orgazom.comresearchgate.netacs.org
Computational Design of Novel Analogues with Targeted Structural Features
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design of new molecules with desired properties and functionalities. nih.govmdpi.comacs.org In the context of this compound, computational methods can be employed to predict the properties of novel analogues and to guide synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be utilized to establish correlations between the molecular structure of derivatives and their physical, chemical, or biological activities. researchgate.netnih.govmdpi.comacs.orgnih.gov By systematically modifying the structure of the parent compound in silico—for example, by changing the nature and position of substituents on the aromatic rings—it is possible to build predictive models that can identify candidate molecules with enhanced properties. nih.govacs.org Such properties could include improved liquid crystalline behavior, enhanced binding affinity to a biological target, or specific electronic properties for materials applications.
Molecular docking simulations can be employed to explore the potential interactions of this compound derivatives with biological macromolecules, which could be relevant for the design of new therapeutic agents. researchgate.net Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its analogues, aiding in the interpretation of experimental data and the prediction of material properties. nih.govresearchgate.net
| Computational Method | Application | Desired Outcome |
| QSAR/QSPR | Predict activity/property based on structure. | Identify analogues with enhanced performance for specific applications. nih.govresearchgate.net |
| Molecular Docking | Simulate binding to biological targets. | Guide the design of new potential therapeutic agents. researchgate.net |
| DFT Calculations | Investigate electronic structure and reactivity. | Predict material properties and rationalize experimental observations. nih.govresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
